molecular formula C29H27ClN4O2S2 B2877415 4-(2-(4-chlorophenylsulfonamido)-1,2-dihydroacenaphthylen-1-yl)-N-phenylpiperazine-1-carbothioamide CAS No. 385417-92-5

4-(2-(4-chlorophenylsulfonamido)-1,2-dihydroacenaphthylen-1-yl)-N-phenylpiperazine-1-carbothioamide

Cat. No.: B2877415
CAS No.: 385417-92-5
M. Wt: 563.13
InChI Key: GCRCSGPUZRHKPJ-UHFFFAOYSA-N
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Description

4-(2-(4-chlorophenylsulfonamido)-1,2-dihydroacenaphthylen-1-yl)-N-phenylpiperazine-1-carbothioamide is a complex organic compound that features a combination of sulfonamide, acenaphthylene, and piperazine moieties

Properties

IUPAC Name

4-[2-[(4-chlorophenyl)sulfonylamino]-1,2-dihydroacenaphthylen-1-yl]-N-phenylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27ClN4O2S2/c30-21-12-14-23(15-13-21)38(35,36)32-27-24-10-4-6-20-7-5-11-25(26(20)24)28(27)33-16-18-34(19-17-33)29(37)31-22-8-2-1-3-9-22/h1-15,27-28,32H,16-19H2,(H,31,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCRCSGPUZRHKPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2C(C3=CC=CC4=C3C2=CC=C4)NS(=O)(=O)C5=CC=C(C=C5)Cl)C(=S)NC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-chlorophenylsulfonamido)-1,2-dihydroacenaphthylen-1-yl)-N-phenylpiperazine-1-carbothioamide typically involves multiple steps:

    Formation of the Acenaphthylene Intermediate: The initial step involves the preparation of 1,2-dihydroacenaphthylene through a Diels-Alder reaction between naphthalene and a suitable dienophile.

    Sulfonamide Formation: The intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide derivative.

    Piperazine Introduction: The sulfonamide intermediate is further reacted with N-phenylpiperazine under reflux conditions to introduce the piperazine moiety.

    Carbothioamide Formation: Finally, the compound is treated with thiocarbonyldiimidazole to form the carbothioamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-chlorophenylsulfonamido)-1,2-dihydroacenaphthylen-1-yl)-N-phenylpiperazine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate

Biological Activity

The compound 4-(2-(4-chlorophenylsulfonamido)-1,2-dihydroacenaphthylen-1-yl)-N-phenylpiperazine-1-carbothioamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be broken down into distinct functional groups that contribute to its biological activity:

  • Piperazine ring : Known for its diverse pharmacological effects, including anxiolytic and antidepressant activities.
  • Sulfonamide moiety : Associated with antibacterial and antitumor activities.
  • Acenaphthylene core : A polycyclic aromatic hydrocarbon that may influence the compound's interaction with biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Key Findings :

  • Inhibition of Cell Proliferation : Studies have shown that derivatives of sulfonamide compounds can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells .
  • Induction of Apoptosis : The compound may induce programmed cell death in tumor cells through the activation of apoptotic pathways .

Antibacterial Activity

The sulfonamide group in the compound is known for its antibacterial properties. It acts by inhibiting bacterial folic acid synthesis, which is essential for bacterial growth and replication.

Research Insights :

  • Compounds with similar structures have demonstrated efficacy against a range of bacterial strains, suggesting potential applications in treating infections .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes such as acetylcholinesterase (AChE), which is involved in neurotransmission and is a target in neurodegenerative diseases .
  • Targeting Cancer Pathways : It may disrupt pathways involved in cell cycle regulation, leading to apoptosis in cancer cells .

Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of a related compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability when treated with the compound, alongside increased markers for apoptosis .

Study 2: Antibacterial Activity

Another investigation assessed the antibacterial properties of sulfonamide derivatives against common pathogens. The results showed that these compounds effectively inhibited bacterial growth, supporting their use as potential therapeutic agents .

Data Tables

Activity Type Target Cells/Organisms IC50 Values (µM) Mechanism
AnticancerMCF-7 (Breast Cancer)10Apoptosis induction
AntibacterialE. coli5Folic acid synthesis inhibition
Enzyme InhibitionAChE15Enzyme inhibition

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